EGFR Inhibitor
Vue d'ensemble
Description
Epidermal growth factor receptor (EGFR) inhibitors are medicines that bind to certain parts of the EGFR and slow down or stop cell growth . EGFR is a protein that is found on the surface of some cells that causes cells to divide when epidermal growth factor binds to it . EGFR inhibitors can be classified as either tyrosine kinase inhibitors (TKI) or monoclonal antibodies .
Synthesis Analysis
The synthesis of EGFR inhibitors involves the design and creation of dihydropyridine containing thiazolinone derivatives . These compounds have been evaluated as potential EGFR and HER-2 kinase inhibitors .Molecular Structure Analysis
The molecular structure of EGFR inhibitors is complex and involves multiple interactions with the EGFR protein . The occupancy of sub-pocket 2 in the EGFR active site is important for tight EGFR–inhibitor binding .Chemical Reactions Analysis
EGFR inhibitors work by binding to the EGFR protein and inhibiting its function . This prevents the EGFR protein from signaling cancer cells to multiply, thereby slowing or stopping the growth of cancer cells .Physical And Chemical Properties Analysis
The physical and chemical properties of EGFR inhibitors are complex and involve multiple interactions with the EGFR protein . These properties are important for the drug’s effectiveness and safety .Applications De Recherche Scientifique
Specific Scientific Field
The primary field of application for EGFR inhibitors is oncology, specifically in the treatment of various types of cancers .
Summary of the Application
EGFR inhibitors are a type of targeted therapy that blocks the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancers . By blocking this receptor, these drugs can slow down or stop the growth of the cancer cells .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously . The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Alzheimer’s Disease Therapy
Specific Scientific Field
Another emerging field of application for EGFR inhibitors is neurology, specifically in the potential treatment of Alzheimer’s disease .
Summary of the Application
Recent research suggests that EGFR signaling may play a role in the pathogenesis of Alzheimer’s disease . Therefore, EGFR inhibitors are being investigated as a potential therapeutic strategy .
Pancreatic Cancer Therapy
Specific Scientific Field
Oncology, specifically in the treatment of pancreatic cancer .
Summary of the Application
EGFR inhibitors are used in the treatment of pancreatic cancer, which is often caused by up-regulation of EGFR .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Breast Cancer Therapy
Specific Scientific Field
Oncology, specifically in the treatment of breast cancer .
Summary of the Application
EGFR inhibitors are used in the treatment of breast cancer, which is often caused by up-regulation of EGFR .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Treatment of Non-Small Cell Lung Cancer (NSCLC)
Specific Scientific Field
Oncology, specifically in the treatment of non-small cell lung cancer (NSCLC) .
Summary of the Application
EGFR inhibitors are used in the treatment of NSCLC, which is often caused by mutations in the EGFR gene . EGFR-TKI is currently the standard first-line therapy for EGFR-mutated advanced NSCLC .
Methods of Application
EGFR inhibitors are typically administered orally or intravenously. The dosage and schedule depend on several factors, including the type and stage of the cancer, the specific drug being used, and the patient’s overall health .
Inhibition of Cell Movement
Specific Scientific Field
Cell biology, specifically in the study of cell movement .
Summary of the Application
EGFR inhibitors have been found to diminish cell movement, resulting in smaller distances covered by cells .
Methods of Application
In cell biology research, EGFR inhibitors are typically applied to cell cultures in a laboratory setting .
Results or Outcomes
The application of EGFR inhibitors has been found to decrease the level of pSrc kinase, induce changes in the formation of invadopodia, and alter actin cytoskeleton organization .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
EGFR Inhibitor | |
CAS RN |
879127-07-8 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.